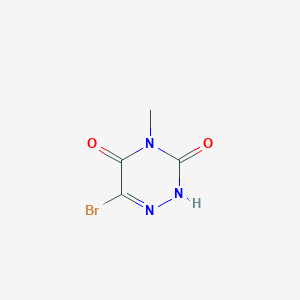

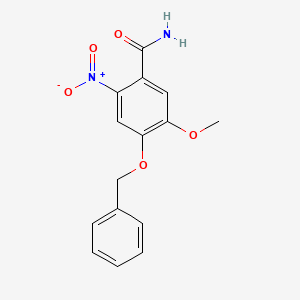

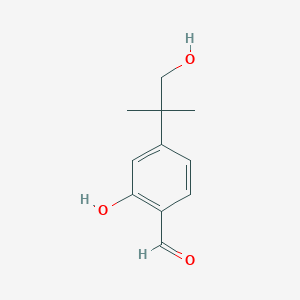

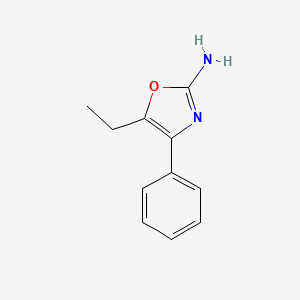

![molecular formula C7H5N3O B6597802 3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 91996-71-3](/img/structure/B6597802.png)

3H,4H-pyrido[3,4-b]pyrazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound with the molecular weight of 147.14 . The IUPAC name for this compound is pyrido[3,4-b]pyrazin-3(4H)-one .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes 3H,4H-pyrido[3,4-b]pyrazin-3-one, has been described in more than 5500 references . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine derivatives has been reported, which involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .Molecular Structure Analysis

The InChI code for 3H,4H-pyrido[3,4-b]pyrazin-3-one is 1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H, (H,10,11) . This indicates that the compound has 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are complex and diverse. For instance, a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported .Physical And Chemical Properties Analysis

3H,4H-pyrido[3,4-b]pyrazin-3-one is a powder at room temperature . It has a molecular weight of 147.14 .Scientific Research Applications

Electrochemical DNA Sensing

Pyrido[3,4-b]pyrazin based heterocyclic compounds have been utilized in electrochemical sensing of DNA . A type of sensor uses DNA as a recognition element to detect specific molecules or analytes in a sample is called DNA electrochemical biosensors . When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor .

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optical properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished .

Biological Activity

The compounds have been used for the first time in in vitro antioxidant and antiurease activity . The antioxidant activity of a compound refers to its ability to neutralize harmful free radicals in the body, while antiurease activity refers to its ability to inhibit the enzyme urease, which can be beneficial in treating certain medical conditions .

Anticancer Agents

A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Molecular Docking

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This is a crucial step in the design of drugs and the understanding of how they work at the molecular level .

MD Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This is a key technique in computational biology and drug design .

Mechanism of Action

Target of Action

Pyrido[3,4-b]pyrazin-3(4H)-one, also known as 3H,4H-pyrido[3,4-b]pyrazin-3-one, is a heterocyclic compound that has shown remarkable contributions towards nonlinear optical (NLO) technological applications . It has been utilized for the first time in electrochemical sensing of DNA , indicating that DNA could be a primary target of this compound.

Mode of Action

The compound interacts with DNA, causing a change in the electrical properties of the sensor . This change can be measured and used to determine the presence or concentration of the DNA in the sample . The interaction of the compound with DNA could result in changes at the molecular level, potentially affecting the function of the DNA.

Safety and Hazards

Future Directions

The future directions for research on 3H,4H-pyrido[3,4-b]pyrazin-3-one and related compounds are promising. For instance, pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been designed and synthesized for high-performance OLEDs . Moreover, pyrrolopyrazine derivatives, which include 3H,4H-pyrido[3,4-b]pyrazin-3-one, have been suggested as potential leads for the treatment of various diseases .

properties

IUPAC Name |

4H-pyrido[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUUMESTNLIFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[3,4-b]pyrazin-3(4H)-one | |

CAS RN |

91996-71-3 |

Source

|

| Record name | 3H,4H-pyrido[3,4-b]pyrazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.